molecular formula C19H24FN3O3S B2437129 2-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049446-61-8

2-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2437129
CAS RN: 1049446-61-8
M. Wt: 393.48
InChI Key: NMTVFDZSGPBGOI-UHFFFAOYSA-N
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Description

The compound is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Chemical Reactions Analysis

A study on the 18F-fluorination reaction of a related compound, 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide (p-[18F]MPPF), was conducted . The study found that the crude reaction mixture consisted of p-[18F]MPPF and 2–4 radioactive by-products .

Scientific Research Applications

Synthesis and Chemical Properties

The development of novel synthetic methodologies has been a focal point in the chemical study of piperazine derivatives, including "2-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide." For example, a practical synthesis approach for related compounds has been detailed by Qiu et al., highlighting the significance of cross-coupling reactions and diazotization processes in obtaining key intermediates for pharmaceuticals like flurbiprofen, showcasing the versatile nature of piperazine derivatives in drug synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Biological Activity and Mechanisms of Action

The pharmacological landscape for piperazine derivatives is vast, with research uncovering their roles as central nervous system agents, highlighting their potential in treating neuropsychiatric disorders through modulation of D2-like receptors. Sikazwe et al. reviewed the contributions of arylalkyl substituents in enhancing the potency and selectivity of these compounds, emphasizing the therapeutic promise of piperazine derivatives in addressing mental health conditions (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Therapeutic Applications and Drug Development

The pursuit of novel therapeutic agents has led to the exploration of piperazine derivatives in various drug development programs. For instance, the evaluation of saracatinib, a kinase inhibitor with a piperazine group, underscores the relevance of understanding metabolic pathways and reactive intermediates in drug safety and efficacy. Attwa et al.'s work on identifying phase I metabolites and potential reactive intermediates of saracatinib by LC-MS/MS methods exemplifies the critical role of thorough metabolic profiling in the development of safer pharmaceuticals (Attwa, Kadi, Darwish, & Alrabiah, 2018).

Mechanism of Action

MeOPP has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

properties

IUPAC Name

2-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-26-18-8-4-3-7-17(18)23-14-12-22(13-15-23)11-10-21-27(24,25)19-9-5-2-6-16(19)20/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTVFDZSGPBGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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